molecular formula C22H26O5S B12855113 (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol

(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol

Cat. No.: B12855113
M. Wt: 402.5 g/mol
InChI Key: SYBHNKGJBUSZOA-RLCYQCIGSA-N
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Description

The compound (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a hexahydropyrano[3,2-d][1,3]dioxin core, which is a bicyclic structure containing oxygen atoms, and is substituted with benzyloxy, ethylthio, and phenyl groups. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be achieved through a multi-step synthetic route. One possible approach involves the following steps:

    Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This can be achieved through a cyclization reaction of a suitable diol precursor with a dihalide under basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction using ethylthiol and a suitable electrophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethylthio groups, to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the benzyloxy group to a benzyl group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyloxy and ethylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions of its functional groups with biological macromolecules. It can also be used in the development of new biochemical assays.

Medicine

In medicine, the compound has potential applications as a lead compound for the development of new drugs. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure and functional groups may impart desirable properties to the materials.

Mechanism of Action

The mechanism of action of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy, ethylthio, and phenyl groups may interact with specific binding sites on the target molecules, leading to modulation of their activity. The hexahydropyrano[3,2-d][1,3]dioxin core may also play a role in stabilizing the interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4AR,7S,8R,8aR)-8-(methoxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
  • (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
  • (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-(4-methylphenyl)hexahydropyrano[3,2-d][1,3]dioxin-7-ol

Uniqueness

The uniqueness of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol lies in its specific combination of functional groups and stereochemistry. The presence of the benzyloxy, ethylthio, and phenyl groups, along with the specific configuration of the chiral centers, imparts unique chemical and biological properties to the compound. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with potential therapeutic applications. Its structural characteristics suggest it may interact with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 146608-95-9
  • Molecular Formula : C30H29NO6S
  • Molecular Weight : 531.62 g/mol

Pharmacological Effects

Recent studies have indicated that compounds structurally similar to this compound exhibit significant interactions with serotonin receptors. Specifically:

  • Serotonin Receptor Binding :
    • Compounds in the same class have shown high affinities for the 5-HT1A and 5-HT2A receptors. For instance, a related compound demonstrated a Ki value of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A receptors .
    • This suggests potential antidepressant properties through modulation of serotonin pathways.
  • Antidepressant Activity :
    • In animal models such as the forced swimming test (FST) and the tail suspension test (TST), related compounds exhibited significant reductions in immobility time, indicating antidepressant-like effects .

The mechanism by which this compound exerts its effects likely involves:

  • Serotonergic Modulation : By binding to serotonin receptors and potentially enhancing serotonergic transmission.
  • Neurotransmitter Interaction : Similar compounds have been shown to influence dopamine and norepinephrine levels indirectly through their action on serotonin receptors.

Study Overview

A series of studies focused on the synthesis and biological evaluation of benzoxazole/benzothiazole derivatives have provided insights into the activity of compounds similar to this compound. The findings are summarized in the following table:

CompoundTarget ReceptorKi Value (nM)FST ResultsTST Results
Compound A5-HT1A17Reduced immobilityReduced immobility
Compound B5-HT2A0.71Significant decreaseSignificant decrease
Compound CN/AN/AModerate decreaseModerate decrease

Conclusion from Studies

These studies indicate that compounds with similar structures to this compound may possess significant antidepressant activity mediated through serotonergic pathways.

Future Directions

Further research is warranted to explore:

  • The specific binding interactions of this compound with various neurotransmitter receptors.
  • Long-term efficacy and safety profiles in clinical settings.

Properties

Molecular Formula

C22H26O5S

Molecular Weight

402.5 g/mol

IUPAC Name

(4aR,7S,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C22H26O5S/c1-2-28-22-18(23)20(24-13-15-9-5-3-6-10-15)19-17(26-22)14-25-21(27-19)16-11-7-4-8-12-16/h3-12,17-23H,2,13-14H2,1H3/t17-,18+,19-,20-,21?,22?/m1/s1

InChI Key

SYBHNKGJBUSZOA-RLCYQCIGSA-N

Isomeric SMILES

CCSC1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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